molecular formula C18H17ClF3N3O2 B2798661 3-((3-chloropyridin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034277-66-0

3-((3-chloropyridin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2798661
CAS No.: 2034277-66-0
M. Wt: 399.8
InChI Key: IQFPAMIFBAHZHN-UHFFFAOYSA-N
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Description

This compound is a type of benzamide , which is a class of compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Glycine Transporter 1 Inhibition

Research has explored the utility of structurally related compounds in inhibiting the glycine transporter 1 (GlyT1), which is of interest for its potential therapeutic applications in central nervous system disorders. For instance, compounds identified through research have shown potent GlyT1 inhibitory activity, highlighting their potential in increasing the cerebrospinal fluid concentration of glycine in rats, suggesting implications for the treatment of schizophrenia and related conditions (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

Further studies have identified related piperidine-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols, which play a role in various physiological processes including inflammation and blood pressure regulation. Lead optimization efforts have produced compounds with robust effects on serum biomarkers, offering insights into their potential therapeutic applications in diseases modulated by sEH activity (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Activities

The synthesis of novel piperidine-4-carboxamide derivatives and their evaluation in in vivo models have demonstrated significant anti-angiogenic and DNA cleavage activities. These activities suggest the compound's potential as an anticancer agent, particularly in targeting the formation of blood vessels in tumors and interacting with DNA to induce cytotoxic effects (Kambappa et al., 2017).

CGRP Receptor Inhibition

Compounds with a similar structural framework have been developed as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, a target of interest for the treatment of migraines. Research into the synthesis and pharmacological evaluation of these compounds has provided valuable insights into their potential for therapeutic use, with a focus on developing effective treatments for migraine without undesirable side effects (Cann et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some benzamides have been used as anti-tubercular agents .

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c19-15-10-23-7-6-16(15)27-14-5-2-8-25(11-14)17(26)24-13-4-1-3-12(9-13)18(20,21)22/h1,3-4,6-7,9-10,14H,2,5,8,11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFPAMIFBAHZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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